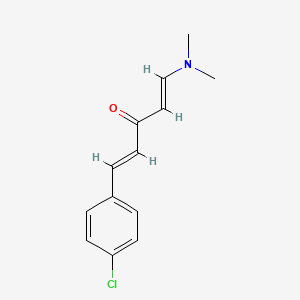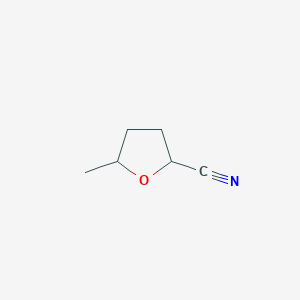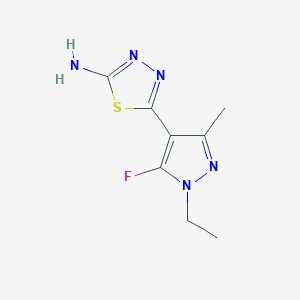![molecular formula C15H17F3N4O3S B2762505 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-75-0](/img/structure/B2762505.png)
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17F3N4O3S and its molecular weight is 390.38. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Design and Synthesis
The chemical compound 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has been studied within the context of molecular design and synthesis for various therapeutic applications. For instance, Oguchi et al. (2000) explored the design, synthesis, and evaluation of imidazopyridine thiazolidine-2,4-diones, focusing on their hypoglycemic activity. These compounds, including structurally related analogs, demonstrated significant insulin-induced adipocyte differentiation in vitro and hypoglycemic effects in diabetic mice models, highlighting their potential as novel hypoglycemic agents (Oguchi et al., 2000).
Antimicrobial Activity
A notable application area for derivatives of this compound includes antimicrobial activity. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione derivatives that exhibited significant antibacterial activity against gram-positive bacteria and notable antifungal properties. This study underscores the potential of thiazolidine-2,4-dione derivatives as effective antimicrobial agents, especially against specific bacterial and fungal pathogens (Prakash et al., 2011).
Biological Activity Enrichment
Mohanty et al. (2015) embarked on synthesizing a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-dione derivatives to enrich the biological activity profile of thiazolidinedione compounds. By incorporating various biologically active moieties, these compounds exhibited enhanced antibacterial and antifungal activities, revealing a strategy to potentiate the therapeutic applications of thiazolidinedione derivatives (Mohanty et al., 2015).
Anticancer Activity
The exploration of thiazolidine-2,4-dione derivatives extends to anticancer research. Kumar and Sharma (2022) reported the synthesis and evaluation of N-substituted indole derivatives with thiazolidine-2,4-dione moieties, demonstrating significant anticancer activity against specific cancer cell lines. This research contributes to the ongoing search for more effective and targeted anticancer therapies (Kumar & Sharma, 2022).
Antidiabetic Agents
In the quest for novel antidiabetic agents, Kadium et al. (2022) focused on the synthesis of new thiazolidine-2,4-dione derivatives. Their study highlighted the potential of these compounds to significantly reduce blood glucose levels, offering promising avenues for the development of new antidiabetic medications (Kadium et al., 2022).
特性
IUPAC Name |
1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-9-12(26-8-19-9)13(24)20-4-2-10(3-5-20)21-6-11(23)22(14(21)25)7-15(16,17)18/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKRWHYJFGNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)
![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)
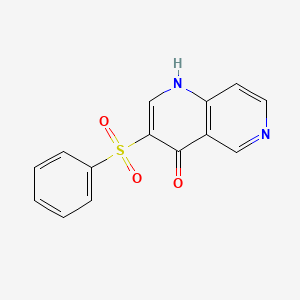
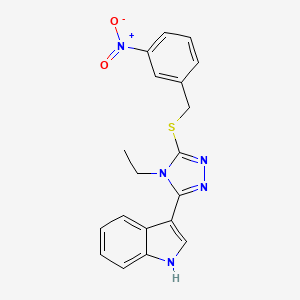

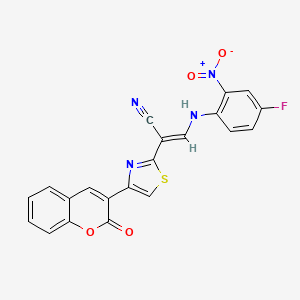
![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)

![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)
